2-(BENZENESULFONYL)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE
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Overview
Description
“2-(BENZENESULFONYL)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE” is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the dimethoxybenzo[d]thiazole and phenylsulfonyl moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(BENZENESULFONYL)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole core: Starting from 4,7-dimethoxy-2-aminobenzothiazole, the core structure is synthesized through cyclization reactions.
Introduction of the dimethylaminoethyl group: This step involves the alkylation of the benzo[d]thiazole core with 2-(dimethylamino)ethyl chloride under basic conditions.
Attachment of the phenylsulfonyl group: The final step includes the sulfonylation of the intermediate compound with phenylsulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated synthesis equipment may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxybenzo[d]thiazole moiety.
Reduction: Reduction reactions can occur at the phenylsulfonyl group, converting it to a phenylsulfide.
Substitution: Nucleophilic or electrophilic substitution reactions may take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-acetamide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)acetamide
Uniqueness
The presence of the phenylsulfonyl group in “2-(BENZENESULFONYL)-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE” distinguishes it from similar compounds, potentially enhancing its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2.ClH/c1-23(2)12-13-24(18(25)14-31(26,27)15-8-6-5-7-9-15)21-22-19-16(28-3)10-11-17(29-4)20(19)30-21;/h5-11H,12-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIBWTWAUXOMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)CS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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